4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(prop-2-enylamino)cinnoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-7-13-10-8-5-3-4-6-9(8)14-15-11(10)12(16)17/h2-6H,1,7H2,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKKGNBJRMQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid typically involves:
- Formation of a halogenated cinnoline-3-carboxylic acid precursor (often 5-chloro substituted).
- Nucleophilic substitution of the halogen atom by the prop-2-en-1-yl amine group.
- Hydrolysis or saponification steps to obtain the free acid.
- Purification by precipitation and vacuum drying.
This approach is based on the substitution of a 5-chloro-1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid intermediate with the desired amine under reflux conditions in an appropriate solvent system.
Preparation of the 5-Chloro Cinnoline-3-carboxylic Acid Precursor
Step E: Saponification and Acidification
- The 5-chloro carboxylate precursor is dissolved in an aprotic solvent such as p-dioxane.
- The solution is acidified with a strong acid, typically hydrochloric acid.
- The mixture is refluxed for 4 to 12 hours to complete saponification, converting esters or salts into the free acid.
- After cooling, the mixture is poured into water, causing the 5-chloro cinnoline-3-carboxylic acid to precipitate.
- The precipitate is collected by filtration and dried under vacuum.
| Parameter | Condition |
|---|---|
| Solvent | p-Dioxane |
| Acid | Hydrochloric acid (strong acid) |
| Temperature | Reflux (approx. 100°C) |
| Time | 4–12 hours |
| Work-up | Cooling, water precipitation, filtration, vacuum drying |
This step yields the 5-chloro-1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid, a key intermediate for further substitution reactions.
Nucleophilic Substitution with Prop-2-en-1-yl Amine
Step G: Amino Substitution
- The 5-chloro cinnoline-3-carboxylic acid precursor is suspended or dissolved in aqueous dioxane or a suitable solvent.
- Prop-2-en-1-yl amine (allylamine) is added in excess (approximately 10 equivalents).
- The mixture is refluxed overnight to allow nucleophilic substitution of the chlorine atom by the amino group.
- The reaction progress is monitored by HPLC.
- Upon completion, the reaction mixture is diluted with cold water or a miscible solvent to precipitate the product.
- The pH is adjusted to the isoelectric point to maximize precipitation.
- The product is collected by filtration and dried under vacuum.
| Parameter | Condition |
|---|---|
| Solvent | Aqueous dioxane or similar |
| Nucleophile | Prop-2-en-1-yl amine (10 eq.) |
| Temperature | Reflux (~100°C) |
| Time | Overnight (approx. 12–16 hours) |
| Monitoring | HPLC |
| Work-up | Dilution, pH adjustment, filtration, vacuum drying |
This step directly installs the prop-2-en-1-yl amino substituent at the 4-position of the cinnoline ring, forming the target compound or its immediate precursor.
Alternative Preparation Routes and Related Synthetic Steps
While the above method is the most direct for the target compound, related literature presents additional synthetic transformations that may be adapted or serve as intermediates:
Formation of 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid derivatives via reaction of 2,6-dihalobenzoyl chlorides with ketocarboxylates in aprotic solvents (e.g., toluene, methylcyanide, THF) under catalytic base conditions (pyridine and magnesium chloride) at 60–90°C for 3–8 hours.
Hydrolysis and esterification steps to obtain esters or acids as intermediates, often involving reflux in acidic or basic media.
Nucleophilic substitutions with various amines in dry solvents like DMF or DMSO, using bases such as triethylamine, at elevated temperatures (80–110°C) for several hours.
Reduction and further functional group transformations may be employed if the target compound requires additional modifications.
Summary Table of Key Preparation Steps
| Step No. | Reaction Description | Reagents & Conditions | Outcome/Intermediate |
|---|---|---|---|
| E | Saponification of 5-chloro carboxylate | p-Dioxane, HCl, reflux 4–12 h | 5-chloro-1,4-dihydro-4-oxo-cinnoline-3-carboxylic acid |
| F | Formation of oxy-substituted derivatives | THF/DMF/p-dioxane/MeOH, KOH, R1OH, reflux 8–16 h | 1(R)-5-(oxy substituted) cinnoline derivatives |
| G | Amino substitution with prop-2-en-1-yl amine | Aqueous dioxane, prop-2-en-1-yl amine (10 eq.), reflux overnight | This compound |
Research Findings and Optimization Notes
The choice of solvent and base significantly affects the yield and purity of the substituted cinnoline acids. Aprotic solvents such as THF, DMF, and p-dioxane are preferred for nucleophilic substitution and saponification steps.
Reflux times vary but typically range from 4 to 16 hours depending on the step and reagents used. Longer reflux times ensure complete reaction but must be balanced against potential decomposition.
The use of excess amine (about 10 equivalents) drives the substitution reaction to completion and facilitates product isolation by precipitation after pH adjustment.
Monitoring by HPLC is essential to confirm reaction completion and optimize reaction time.
Vacuum drying after filtration ensures removal of residual solvents and acids, yielding a pure solid product suitable for further use or characterization.
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives .
Scientific Research Applications
Chemical Research Applications
Building Block in Synthesis
The compound serves as an essential building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Table 1: Common Reactions Involving 4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic Acid
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound to oxides | Potassium permanganate |
| Reduction | Produces reduced derivatives | Sodium borohydride |
| Substitution | Functional groups are replaced | Various nucleophiles |
Biological Research Applications
Potential Biological Activities
Research indicates that this compound may interact with biomolecules, potentially influencing biological pathways. Studies are ongoing to explore its effects on enzyme activity and receptor modulation.
Case Study: Interaction with Enzymes
In a study examining the compound's interaction with specific enzymes, it was found to inhibit certain pathways associated with inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
Medicinal Applications
Therapeutic Potential
The compound is under investigation for its potential use in drug development. Its ability to modulate biological targets makes it a candidate for therapeutic agents in various medical conditions.
Table 2: Investigated Therapeutic Applications
| Application Area | Description |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Potential in inhibiting tumor growth |
| Antimicrobial | Activity against specific pathogens |
Industrial Applications
Development of New Materials
In industrial chemistry, this compound is being explored for its utility in developing new materials and chemical processes. Its unique properties can enhance material performance and durability.
Case Study: Material Synthesis
A recent project demonstrated the use of this compound in synthesizing advanced polymers that exhibit improved thermal stability and mechanical strength. This could lead to innovations in material science.
Mechanism of Action
The mechanism of action of 4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Quinoline-Based Carboxylic Acids
- 4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline-3-carboxylic acid (): Key Features: Adamantyl (lipophilic bulk), 4-fluorophenyl (electron-withdrawing), and carboxylic acid groups. Application: Demonstrated potent antituberculosis activity, attributed to the adamantyl group enhancing membrane penetration and the fluorine optimizing electronic interactions . Comparison: Unlike the cinnoline derivative, this quinoline analog lacks the allylamino group but shares the carboxylic acid functionality. The adamantyl group may confer greater metabolic stability compared to the allylamino substituent.
Allyl-Substituted Carboxylic Acids
- 4-[(tert-Butoxy)carbonyl]-2-(prop-2-en-1-yl)morpholine-2-carboxylic acid (): Key Features: Morpholine ring (enhanced solubility), tert-butoxycarbonyl (Boc-protected amine), and allyl group. Comparison: The morpholine ring increases water solubility, whereas the cinnoline core is more rigid and aromatic. Both compounds utilize allyl groups, but the Boc protection in the morpholine derivative reduces reactivity compared to the free amino group in the cinnoline analog .
Pyridine-Based Carboxylic Acids
- 3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid (): Key Features: Propargyloxy group (alkyne functionality) and pyridine core.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns are critical for crystal engineering and biological activity. The carboxylic acid group in 4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid can act as both a donor and acceptor, forming robust dimers or chains, as seen in similar compounds (e.g., quinoline-3-carboxylic acids) . The allylamino group may engage in N–H···O or C–H···π interactions, though these are weaker than those mediated by the carboxylic acid. Graph-set analysis () suggests that such compounds often adopt R₂²(8) motifs for carboxylic acid dimers, while allyl groups contribute to less predictable packing motifs .
Physicochemical Properties and Bioactivity
- Solubility: The cinnoline derivative’s solubility is likely moderate due to the balance between the polar carboxylic acid and hydrophobic allyl/cinnoline groups. Adamantyl-containing analogs () exhibit lower aqueous solubility.
- Stability : Allyl groups may undergo oxidation or Michael addition reactions, whereas adamantyl and Boc-protected groups improve stability .
Biological Activity
4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a cinnoline core with a prop-2-en-1-ylamino group and a carboxylic acid functional group. Its structural uniqueness contributes to its biological activity, particularly in inhibiting specific enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit human neutrophil elastase (HNE), an enzyme involved in inflammatory processes. The compound acts as a reversible competitive inhibitor, with an IC50 value indicating effective inhibition at low concentrations .
- Protein Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit protein tyrosine kinases (PTKs), which are implicated in cancer progression. This suggests that this compound may possess anti-cancer properties through similar mechanisms .
Biological Activity Data
Research has evaluated the biological activity of this compound across various assays. Below is a summary table of key findings:
Case Studies
- Inhibition of Human Neutrophil Elastase : A study focused on the synthesis and evaluation of cinnoline derivatives, including this compound, found that certain modifications led to enhanced stability and inhibitory potency against HNE, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : Research on structurally similar compounds has indicated that they can effectively inhibit the growth of cancer cell lines by targeting PTKs. This reinforces the hypothesis that this compound may also exhibit similar effects, warranting further investigation into its anticancer properties .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, comparisons with related compounds are essential:
| Compound | Mechanism | IC50/Activity |
|---|---|---|
| 4-(Aminomethyl)cinnoline | HNE Inhibitor | IC50 = 45 nM |
| 4-(Chloro)phenylcinnoline | PTK Inhibitor | IC50 = 30 nM |
| 4-(Fluorophenyl)aminocinnoline | Antimicrobial Activity | MIC = 10 µg/mL |
These comparisons highlight how structural modifications can influence biological activity, providing insights into optimizing drug design.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of cinnoline derivatives typically involves condensation, cyclization, and functionalization steps. For example, analogous heterocyclic compounds (e.g., oxazolo-pyridines) are synthesized via palladium-catalyzed cross-coupling reactions, with solvents like DMF or toluene and temperatures ranging from 80–120°C to achieve high yields . For the allylamino group introduction, nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) may be employed. Reaction optimization includes screening catalysts (e.g., CuI, Pd(PPh₃)₄) and monitoring progress via TLC or HPLC .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients with 0.1% TFA .
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification, complemented by ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons and carboxylic acid signals . FT-IR can confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under anhydrous conditions at –20°C in amber vials to prevent photodegradation. For handling, use gloveboxes under N₂ to avoid moisture absorption. Safety protocols include wearing nitrile gloves and PPE, as recommended for structurally similar carboxylic acids .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian 09 at the B3LYP/6-311++G(d,p) level to determine electrostatic potential maps and frontier molecular orbitals, which correlate with reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes like DHFR or kinases). Validate docking poses with MD simulations (GROMACS) over 100 ns to assess stability .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-Response Studies : Conduct MTT assays across multiple cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations to differentiate cytotoxic vs. cytostatic effects .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathway-specific biomarkers (e.g., apoptosis vs. oxidative stress) .
- Control Experiments : Compare activity against structurally related analogs (e.g., quinoline-3-carboxylic acids) to isolate the allylamino group’s contribution .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
- Methodological Answer :
- Modular Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the cinnoline 4- or 6-positions via Suzuki-Miyaura coupling .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the carboxylic acid moiety) .
- In Vivo Validation : Prioritize derivatives with improved logP values (2–4) for bioavailability testing in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
